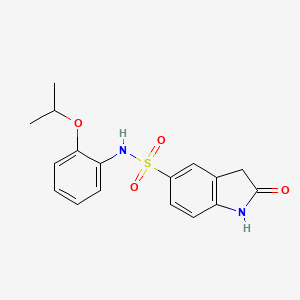
4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one, also known as BPC-157, is a synthetic peptide that has been studied for its potential therapeutic applications. BPC-157 is a stable gastric pentadecapeptide that has been shown to have anti-inflammatory, wound healing, and angiogenic properties.
Mechanism of Action
The exact mechanism of action of 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is not fully understood, but it is believed to act on the extracellular matrix and growth factors to promote tissue repair and regeneration. 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has also been shown to modulate the expression of genes involved in inflammation and angiogenesis.
Biochemical and Physiological Effects:
4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has been shown to have a variety of biochemical and physiological effects, including promoting angiogenesis, reducing inflammation, and promoting wound healing. 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has also been shown to protect against gastric ulcers and to have neuroprotective effects.
Advantages and Limitations for Lab Experiments
One advantage of using 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one in lab experiments is its stability, which allows for easy storage and handling. However, one limitation is the cost of synthesis, which can be expensive.
Future Directions
There are several potential future directions for research on 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one. One area of interest is its potential use in the treatment of bone fractures and osteoporosis. Another area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to fully understand the mechanism of action of 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one and to identify potential side effects.
Synthesis Methods
4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one is synthesized by solid-phase peptide synthesis using Fmoc chemistry. The peptide is then purified using high-performance liquid chromatography (HPLC) and characterized using mass spectrometry.
Scientific Research Applications
4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has been studied for its potential therapeutic applications in a variety of conditions, including inflammatory bowel disease, tendon and ligament injuries, and bone fractures. 4-(4-Benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one has been shown to promote angiogenesis and wound healing, and to have anti-inflammatory effects.
properties
IUPAC Name |
4-(4-benzylpiperidine-1-carbonyl)-1-(2-methoxyethyl)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-25-12-11-22-15-18(14-19(22)23)20(24)21-9-7-17(8-10-21)13-16-5-3-2-4-6-16/h2-6,17-18H,7-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOKRRNJGUDURPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC(CC1=O)C(=O)N2CCC(CC2)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2-fluorophenyl)methyl]-2-[4-(4-methoxyphenyl)piperazin-1-yl]acetamide](/img/structure/B7629177.png)

![[6-(Cyclopropylamino)pyridin-3-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7629192.png)







![1,3-dimethyl-2,4-dioxo-N-[4-(pyridin-4-ylmethyl)phenyl]pyrimidine-5-carboxamide](/img/structure/B7629256.png)

